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Compound of Interest

Compound Name: 1-Cyclopropyl-2-nitrobenzene

Cat. No.: B077132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Cyclopropyl-2-nitrobenzene is a nitroaromatic compound containing a cyclopropyl

substituent. This guide provides a comprehensive overview of its physicochemical properties,

available spectroscopic data, and general reactivity. Due to the limited availability of public

research on this specific molecule, this document also contextualizes its characteristics based

on related compounds and functional group chemistry. While computed data for its physical

and chemical properties are available, experimental values for key parameters such as melting

and boiling points remain largely unreported in the literature. Similarly, specific biological

activities and detailed synthetic protocols are not extensively documented. This guide

summarizes the existing information and highlights areas where further research is needed to

fully characterize this compound for potential applications in drug development and other

scientific fields.

Chemical and Physical Properties
The physicochemical properties of 1-Cyclopropyl-2-nitrobenzene have been primarily

characterized through computational methods. Experimental data for several key properties are

not readily available in peer-reviewed literature.
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Property Value Source

Molecular Formula C₉H₉NO₂ PubChem[1][2]

Molecular Weight 163.17 g/mol PubChem[1][2]

CAS Number 10292-65-6 PubChem[1][2]

IUPAC Name 1-cyclopropyl-2-nitrobenzene PubChem[2]

Computed Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties of 1-
Cyclopropyl-2-nitrobenzene. These values are derived from computational models and may

differ from experimental results.

Property Computed Value Source

XLogP3 2.8 PubChem[2]

Topological Polar Surface Area 45.8 Å² PubChem[2], Guidechem[1]

Hydrogen Bond Donor Count 0 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2], Guidechem[1]

Rotatable Bond Count 1 PubChem[2]

Exact Mass 163.063328530 Da PubChem[2]

Monoisotopic Mass 163.063328530 Da PubChem[2], Guidechem[1]

Complexity 183 PubChem[2]

Experimental Physicochemical Data
As of the latest literature review, specific experimental data for the melting point, boiling point,

density, and solubility of 1-Cyclopropyl-2-nitrobenzene are not available. For context, the

related compound, nitrobenzene, is a liquid at room temperature with a melting point of 5.7 °C
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and a boiling point of 210.8 °C.[3] Nitrobenzene is sparingly soluble in water but soluble in

many organic solvents.[3]

Spectroscopic Data
Spectroscopic data for 1-Cyclopropyl-2-nitrobenzene is available in various databases,

providing the basis for its structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR data for 1-Cyclopropyl-2-nitrobenzene are available through spectral

databases. These spectra are crucial for confirming the arrangement of protons and carbon

atoms within the molecule.

Mass Spectrometry (MS)
Mass spectrometry data, including GC-MS, is available for 1-Cyclopropyl-2-nitrobenzene.[2]

This data is essential for determining the molecular weight and fragmentation pattern of the

molecule.

Infrared (IR) Spectroscopy
Vapor-phase IR spectra for 1-Cyclopropyl-2-nitrobenzene have been documented.[2] The IR

spectrum provides information about the functional groups present in the molecule, such as the

nitro group and the aromatic ring.

Synthesis and Reactivity
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 1-Cyclopropyl-2-
nitrobenzene is not readily available in the surveyed literature. However, general synthetic

strategies for nitrocyclopropanes can be adapted. A plausible synthetic approach is the nitration

of cyclopropylbenzene.
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Caption: General workflow for the synthesis of 1-Cyclopropyl-2-nitrobenzene.

Experimental Protocol (General Concept):

A general procedure would involve the careful addition of a nitrating agent (a mixture of nitric

acid and sulfuric acid) to cyclopropylbenzene at a controlled temperature. The reaction typically

yields a mixture of ortho and para isomers due to the ortho-para directing effect of the

cyclopropyl group. The isomers would then be separated and purified using techniques such as

column chromatography.

Reactivity
The reactivity of 1-Cyclopropyl-2-nitrobenzene is dictated by its three main components: the

benzene ring, the cyclopropyl group, and the nitro group.

Benzene Ring: The benzene ring is susceptible to electrophilic aromatic substitution. The

cyclopropyl group is an activating, ortho-para directing group, while the nitro group is a

deactivating, meta-directing group. The interplay of these two substituents will govern the

regioselectivity of further substitutions.

Cyclopropyl Group: The cyclopropyl ring is strained and can undergo ring-opening reactions

under certain conditions, such as in the presence of strong acids or metal catalysts.
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Nitro Group: The nitro group can be reduced to an amino group, which is a common

transformation in the synthesis of pharmaceuticals and other fine chemicals. This reduction

can be achieved using various reagents, such as catalytic hydrogenation or metal-acid

combinations.

Biological Activity
There is currently no specific information available in the scientific literature regarding the

biological activities of 1-Cyclopropyl-2-nitrobenzene. However, the biological activities of

related compounds containing cyclopropane rings are diverse and well-documented.

Cyclopropane-containing molecules have shown a wide range of biological effects, including

enzymatic inhibition and antimicrobial, antiviral, and antitumor activities.[4][5] The presence of

the nitroaromatic moiety also suggests potential for bioreductive activation, a mechanism

exploited in some hypoxia-activated prodrugs. Further research is required to determine if 1-
Cyclopropyl-2-nitrobenzene exhibits any significant biological effects.

Due to the lack of data on its biological activity and mechanism of action, a signaling pathway

diagram cannot be constructed at this time.

Logical Relationship of Properties and Potential
Applications
The physicochemical properties and functional groups of 1-Cyclopropyl-2-nitrobenzene
suggest potential, though currently unexplored, applications. The following diagram illustrates

the logical flow from its chemical features to hypothetical areas of interest for research and

development.
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Caption: Conceptual diagram of 1-Cyclopropyl-2-nitrobenzene's potential.

Conclusion
1-Cyclopropyl-2-nitrobenzene is a compound with well-defined computed physicochemical

properties and available spectroscopic data for its characterization. However, a significant gap

exists in the literature concerning its experimental physical properties, a detailed synthesis

protocol, and, most notably, its biological activities. The presence of the cyclopropyl and

nitroaromatic moieties suggests potential for interesting chemical reactivity and possible

applications in medicinal chemistry and materials science. This guide serves as a summary of

the current knowledge and a call for further experimental investigation to unlock the full

potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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